molecular formula C8H8Cl3NO B1454465 6,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride CAS No. 1258639-72-3

6,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Cat. No.: B1454465
CAS No.: 1258639-72-3
M. Wt: 240.5 g/mol
InChI Key: WKSMBXXHCXDUIJ-UHFFFAOYSA-N
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Description

6,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a unique chemical compound with a molecular formula of C8H8Cl3NO . It is provided to early discovery researchers as part of a collection of unique chemicals .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C8H8Cl3NO), average mass (276.975 Da), and mono isotopic mass (274.943817 Da) . It is a solid at room temperature .

Scientific Research Applications

Natural Sources and Bioactivity

Benzofuran compounds are found widely in nature and exhibit significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. These properties have spurred interest in benzofurans as potential natural drug lead compounds. Recent discoveries highlight the therapeutic potential of novel benzofuran compounds, such as their effectiveness against hepatitis C virus and their utilization as anticancer agents. Advances in chemical synthesis techniques have also facilitated the construction of complex benzofuran derivatives, underscoring their significance in pharmaceutical research (Miao et al., 2019).

Benzofuran Inhibitors and Patent Review

Benzofuran derivatives are central to a wide range of bioactive heterocycles with broad biological activities, leading to their consideration in the development of new pharmaceuticals, agricultural products, and polymers. Their role as inhibitors against various diseases and the effect of specific functional groups on their activity have been extensively studied, highlighting the importance of benzofurans in drug discovery and therapeutic applications (Dawood, 2019).

Synthesis and Structural Properties

The synthesis and exploration of novel substituted benzofuran derivatives, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, have revealed insights into the structural properties and potential applications of these compounds. High-resolution spectroscopic analysis and ab initio calculations provide valuable information on the conformation and reactivity of benzofuran derivatives, offering pathways to novel drug development and chemical synthesis methods (Issac & Tierney, 1996).

Bioactive Benzofuran Derivatives

The pharmacological significance of benzofuran derivatives is underscored by their wide range of biological activities. These activities have made benzofuran and its derivatives a focal point of medicinal chemistry research, leading to the discovery of several lead molecules for various disease conditions. The rapid development of benzofuran derivatives in medicinal research emphasizes their potential as pharmacological agents (Khanam & Shamsuzzaman, 2015).

Properties

IUPAC Name

6,7-dichloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO.ClH/c9-5-2-1-4-6(11)3-12-8(4)7(5)10;/h1-2,6H,3,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSMBXXHCXDUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=C(C=C2)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258639-72-3
Record name 6,7-dichloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
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6,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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